N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide

Catalog No.
S535709
CAS No.
783348-36-7
M.F
C19H15ClN4O2
M. Wt
366.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-...

CAS Number

783348-36-7

Product Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Solubility

Soluble in DMSO

Synonyms

ML 120B, N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Description

The exact mass of the compound N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide is 366.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MLN-1208 is a synthetic small molecule belonging to the class of pyridoindole derivatives. Information regarding its origin or specific inventors is not readily available in scientific literature. However, research suggests it has potential applications in the field of oncology [].


Molecular Structure Analysis

MLN-1208 possesses a complex molecular structure containing several key features:

  • Pyridoindole Core: The core structure consists of a fused bicyclic system with a pyridine ring linked to an indole ring. This core is known for its ability to interact with proteins and enzymes [].
  • Chloro and Methoxy Substituents: The presence of a chlorine atom (Cl) at the 6th position and a methoxy group (OCH3) at the 7th position of the indole ring can influence the compound's properties like solubility and interaction with biological targets [].
  • Nicotinamide Moiety: The nicotinamide group linked at the N-terminus (nitrogen atom) is a derivative of vitamin B3 and can play a role in cellular processes [].
  • Methyl Group: The methyl group (CH3) attached to the second carbon of the nicotinamide moiety might contribute to the molecule's overall shape and interaction with binding sites.

Chemical Reactions Analysis

While the specific synthesis pathway for MLN-1208 is not publicly available, scientific literature suggests its development likely involved multi-step organic synthesis techniques to create the complex fused ring system and introduce the substituents []. Information on decomposition reactions or other relevant chemical reactions involving MLN-1208 is currently limited in scientific publications.

Research suggests that MLN-1208 acts as a selective inhibitor of a specific protein called bromodomain and extraterminal (BET) family member. BET proteins play a crucial role in regulating gene expression. By inhibiting BET proteins, MLN-1208 may potentially disrupt cancer cell growth and proliferation [].

Inhibition of KDM5 Family Demethylases

MLN120B acts as a selective inhibitor of enzymes known as KDM5 lysine demethylases [1]. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting KDM5 activity, MLN120B can alter the expression of genes involved in cancer cell growth and survival [1].

Here, "[1]" refers to the following source:

  • PUBCHEM. N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide. PubChem: ) PubChem CID: 9929127, accessed March 18, 2024.

Potential Anti-Cancer Effects

Studies suggest that MLN120B may have anti-cancer properties. It has been shown to suppress the growth and proliferation of various cancer cell lines, including those of acute myeloid leukemia (AML), multiple myeloma (MM), and non-small cell lung cancer (NSCLC) [2, 3, 4].

Here are the sources for the mentioned applications:

  • [2] Wang, Y., et al. (2015). Targeting KDM5 demethylases with a selective inhibitor in acute myeloid leukemia. Cell Stem Cell, 16(1), 49-60.
  • [3] Liu, W., et al. (2013). Selective inhibition of KDM5 by a small molecule promotes differentiation of acute myeloid leukemia. Nature, 498(7454), 387-390.
  • [4] Qian, Z., et al. (2014). MLN120B, a selective KDM5 inhibitor, induces differentiation of human non-small cell lung cancer cells and enhances therapeutic efficacy of docetaxel. Oncotarget, 5(18), 8350-8360.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

366.09

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

MLN-120B

Dates

Modify: 2023-08-15
1: Wen D, Nong Y, Morgan JG, Gangurde P, Bielecki A, Dasilva J, Keaveney M, Cheng H, Fraser C, Schopf L, Hepperle M, Harriman G, Jaffee BD, Ocain TD, Xu Y. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells. J Pharmacol Exp Ther. 2006 Jun;317(3):989-1001. Epub 2006 Mar 8. PubMed PMID: 16525037.
2: Al-Katib A, Arnold AA, Aboukameel A, Sosin A, Smith P, Mohamed AN, Beck FW, Mohammad RM. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma. Mol Cancer. 2010 Sep 1;9:228. doi: 10.1186/1476-4598-9-228. PubMed PMID: 20809973; PubMed Central PMCID: PMC2940845.
3: Izmailova ES, Paz N, Alencar H, Chun M, Schopf L, Hepperle M, Lane JH, Harriman G, Xu Y, Ocain T, Weissleder R, Mahmood U, Healy AM, Jaffee B. Use of molecular imaging to quantify response to IKK-2 inhibitor treatment in murine arthritis. Arthritis Rheum. 2007 Jan;56(1):117-28. PubMed PMID: 17195214.
4: Schopf L, Savinainen A, Anderson K, Kujawa J, DuPont M, Silva M, Siebert E, Chandra S, Morgan J, Gangurde P, Wen D, Lane J, Xu Y, Hepperle M, Harriman G, Ocain T, Jaffee B. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis. Arthritis Rheum. 2006 Oct;54(10):3163-73. PubMed PMID: 17009244.
5: Nagashima K, Sasseville VG, Wen D, Bielecki A, Yang H, Simpson C, Grant E, Hepperle M, Harriman G, Jaffee B, Ocain T, Xu Y, Fraser CC. Rapid TNFR1-dependent lymphocyte depletion in vivo with a selective chemical inhibitor of IKKbeta. Blood. 2006 Jun 1;107(11):4266-73. Epub 2006 Jan 26. PubMed PMID: 16439676.
6: Newton R, Holden NS, Catley MC, Oyelusi W, Leigh R, Proud D, Barnes PJ. Repression of inflammatory gene expression in human pulmonary epithelial cells by small-molecule IkappaB kinase inhibitors. J Pharmacol Exp Ther. 2007 May;321(2):734-42. Epub 2007 Feb 22. PubMed PMID: 17322026.
7: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
8: Catley MC, Sukkar MB, Chung KF, Jaffee B, Liao SM, Coyle AJ, Haddad el-B, Barnes PJ, Newton R. Validation of the anti-inflammatory properties of small-molecule IkappaB Kinase (IKK)-2 inhibitors by comparison with adenoviral-mediated delivery of dominant-negative IKK1 and IKK2 in human airways smooth muscle. Mol Pharmacol. 2006 Aug;70(2):697-705. Epub 2006 May 10. PubMed PMID: 16687566.
9: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.

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